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Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermodynamic properties of

1,1,2-trimethylcyclopentane. Designed for researchers, scientists, and professionals in drug

development and chemical engineering, this document moves beyond a simple compilation of

data. It delves into the experimental and computational methodologies used to determine these

properties, offering insights into the causality behind scientific choices and the principles of self-

validating experimental systems. The accurate understanding of a molecule's thermodynamic

behavior is paramount for applications ranging from reaction engineering and process design

to understanding molecular interactions in biological systems.

Molecular Structure and Physical Characteristics
1,1,2-Trimethylcyclopentane (CAS No: 4259-0-1) is a saturated cyclic hydrocarbon with the

molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure consists of

a five-membered cyclopentane ring substituted with three methyl groups, two of which are

attached to the same carbon atom (C1) and one to an adjacent carbon (C2). This substitution

pattern leads to a chiral center at the C2 position. The presence of the cyclopentane ring

introduces ring strain, which influences its thermodynamic properties compared to its acyclic

isomers.[3]
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Key Physical Properties:

Property Value Source

Molecular Formula C₈H₁₆ [1]

Molecular Weight 112.21 g/mol [1]

CAS Number 4259-0-1 [2]

Boiling Point 111.2 °C at 760 mmHg [4]

Melting Point -21.64 °C [4]

Density 0.762 g/cm³ [4]

Vapor Pressure 27 mmHg at 25 °C [4]

Synthesis, Purification, and Characterization: The
Foundation of Accurate Measurement
The integrity of thermodynamic data is fundamentally reliant on the purity of the sample. For a

volatile hydrocarbon like 1,1,2-trimethylcyclopentane, achieving high purity is a critical

prerequisite for accurate experimental measurements.

Synthesis Pathways
Several synthetic routes to 1,1,2-trimethylcyclopentane have been reported, often involving

cyclization reactions of acyclic precursors. One common approach involves the isomerization of

other C8 hydrocarbons under specific catalytic conditions.[4] Another potential route is the ring

closure of a suitably substituted hexane derivative.[4]

Purification: A Step-by-Step Protocol for High Purity
Achieving the high purity required for thermodynamic measurements (typically >99.9%)

necessitates a multi-step purification process. Fractional distillation is the primary technique for

separating volatile hydrocarbon isomers with close boiling points.[4][5][6][7]

Protocol for High-Purity Fractional Distillation:
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Initial Distillation: The crude synthetic mixture is first subjected to a simple distillation to

remove any high-boiling impurities and unreacted starting materials.

Fractional Distillation Setup: A high-efficiency fractional distillation column (e.g., a spinning

band column or a column packed with structured packing) is assembled. The efficiency of

the column, measured in theoretical plates, is crucial for separating isomers with close

boiling points.

Distillation under Controlled Conditions: The distillation is carried out under a controlled

atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reflux ratio is carefully

controlled to optimize the separation efficiency.

Fraction Collection: Narrow boiling fractions are collected. The temperature at the head of

the column is monitored precisely, and only the fraction corresponding to the boiling point of

1,1,2-trimethylcyclopentane is collected as the main product.

Purity Analysis: The purity of the collected fractions is analyzed using high-resolution gas

chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer

(MS).[8] The absence of impurity peaks confirms the high purity of the sample.

Caption: Workflow for the purification of 1,1,2-trimethylcyclopentane.

Experimental Determination of Thermodynamic
Properties
The thermodynamic properties of 1,1,2-trimethylcyclopentane have been extensively studied,

with critically evaluated data available from sources such as the Thermodynamics Research

Center (TRC) of the National Institute of Standards and Technology (NIST).[9][10][11] These

data are the result of meticulous experimental measurements.

Heat Capacity (C_p)
The heat capacity of a substance is a measure of the amount of heat required to raise its

temperature by a given amount. For liquids, the isobaric heat capacity (C_p) is typically

measured.

Experimental Methodology: Adiabatic Calorimetry
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Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids.

[12] The principle is to electrically heat a known mass of the sample in a well-insulated

calorimeter and measure the resulting temperature rise.

Self-Validating System in Calorimetry:

A well-designed calorimetric experiment incorporates self-validation. This is achieved by

calibrating the calorimeter using a substance with a well-established heat capacity, such as

benzoic acid or n-heptane.[13][14] The experimental setup is validated if the measured heat

capacity of the standard substance is within the accepted uncertainty of the literature value.

Caption: Experimental workflow for heat capacity measurement.

Critically Evaluated Heat Capacity Data (Liquid Phase):[9]

Temperature (K) Heat Capacity, C_p (J/mol·K)

298.15 215.3

300 216.2

320 225.5

340 235.3

360 245.6

Enthalpy of Formation (Δ_fH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is

formed from its constituent elements in their standard states. For organic compounds, it is often

determined indirectly from the enthalpy of combustion.

Experimental Methodology: Bomb Calorimetry

In bomb calorimetry, a known mass of the substance is combusted in a high-pressure oxygen

atmosphere within a sealed container (the "bomb").[2][15][16][17] The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the temperature increase

is measured.
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Causality in Experimental Design:

The choice of a constant-volume bomb calorimeter is dictated by the need to ensure complete

and rapid combustion. The use of high-pressure oxygen ensures that the reaction goes to

completion, forming CO₂ and H₂O. The heat measured at constant volume (ΔU) is then

converted to the enthalpy change (ΔH) using thermodynamic relationships.

Critically Evaluated Enthalpy of Formation Data:[9]

Phase Δ_fH° (kJ/mol) at 298.15 K

Liquid -219.4

Ideal Gas -185.2

Vapor Pressure and Enthalpy of Vaporization (Δ_vapH)
Vapor pressure is a key indicator of a liquid's volatility. The enthalpy of vaporization is the

energy required to transform a given quantity of a substance from a liquid into a gas at a given

pressure.

Experimental Methodology: Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at various controlled

pressures.[18][19][20] By plotting the natural logarithm of the vapor pressure against the

inverse of the absolute temperature (a Clausius-Clapeyron plot), the enthalpy of vaporization

can be determined from the slope of the line.

Critically Evaluated Vapor Pressure and Enthalpy of Vaporization Data:[9][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://wtt-pro.nist.gov/error_500.html
https://nvlpubs.nist.gov/nistpubs/jres/35/jresv35n3p219_A1b.pdf
https://nvlpubs.nist.gov/nistpubs/jres/43/jresv43n6p555_a1b.pdf
https://apps.dtic.mil/sti/tr/pdf/AD0437285.pdf
https://wtt-pro.nist.gov/error_500.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4259001&Mask=4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1633513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Temperature (K) Vapor Pressure (kPa)

298.15 4.6

320 11.5

340 24.3

360 47.1

384.35 (Boiling Point) 101.3

The enthalpy of vaporization at 298.15 K is 34.2 kJ/mol.[9]

Computational Prediction of Thermodynamic
Properties
Computational chemistry provides powerful tools for predicting the thermodynamic properties of

molecules, offering a valuable complement to experimental data.

Benson Group Additivity Method
The Benson group additivity method is an empirical approach that estimates thermodynamic

properties by summing the contributions of individual molecular groups.[21] While

computationally inexpensive, its accuracy is limited for molecules with significant ring strain or

complex steric interactions.

Ab Initio and Density Functional Theory (DFT)
Calculations
More sophisticated methods, such as the Gaussian-n theories (e.g., G3 and G4) and various

DFT functionals, can provide highly accurate predictions of thermodynamic properties.[22][23]

The G3(MP2) method, for instance, is a composite approach that approximates high-level

calculations at a reduced computational cost and has been successfully applied to

cycloalkanes.[16][21][22] These methods involve optimizing the molecular geometry and

calculating the vibrational frequencies to determine the zero-point energy and thermal

corrections to the electronic energy.
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Caption: Computational workflow for predicting thermodynamic properties.

A comparison of experimental and computationally predicted values is essential for validating

the computational models and for estimating the properties of related, uncharacterized

molecules.

Applications in Research and Development
A thorough understanding of the thermodynamic properties of 1,1,2-trimethylcyclopentane
and similar cycloalkanes is crucial in several scientific and industrial contexts.

Drug Development
In drug discovery, the incorporation of small cycloalkane moieties, such as the

trimethylcyclopentane group, can significantly impact a drug candidate's pharmacokinetic and

pharmacodynamic properties.[6][9][24][25][26]

Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity,

which can help to lock a molecule into a bioactive conformation, thereby enhancing its

binding affinity to a biological target.

Lipophilicity and Solubility: The hydrocarbon nature of the trimethylcyclopentane group

influences the molecule's lipophilicity, which affects its absorption, distribution, metabolism,

and excretion (ADME) properties. Thermodynamic data can inform the prediction of these

properties.

Metabolic Stability: Saturated cyclic hydrocarbons are often more resistant to metabolic

degradation than their linear counterparts, potentially leading to a longer in vivo half-life.

Chemical Process Design and Optimization
For chemical engineers, accurate thermodynamic data are indispensable for the design,

simulation, and optimization of chemical processes.[27][28][29][30][31]

Separation Processes: The vapor pressure data for 1,1,2-trimethylcyclopentane is critical

for designing distillation processes to separate it from other isomers or impurities.[24]
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Reaction Engineering: The enthalpy of formation is a key parameter in calculating the heat of

reaction for processes involving 1,1,2-trimethylcyclopentane, which is essential for reactor

design and safety analysis.

Fluid Dynamics: Density and viscosity data are necessary for modeling fluid flow and heat

transfer in process equipment.

Conclusion
The thermodynamic properties of 1,1,2-trimethylcyclopentane are well-characterized through

a combination of rigorous experimental measurements and increasingly accurate

computational methods. This guide has provided an in-depth look at not only the critically

evaluated data but also the scientific principles and methodologies that underpin this

knowledge. For researchers and professionals, a solid grasp of these thermodynamic

fundamentals is essential for innovation and problem-solving in fields ranging from medicinal

chemistry to industrial process engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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